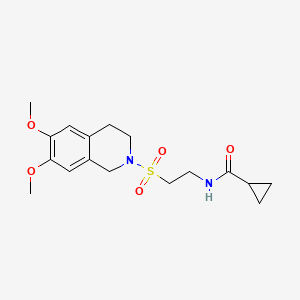
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is a common structural motif in many bioactive molecules . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
It is known that 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile, a related compound, readily reacts with acyl iso(thio)cyanates, forming 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . This suggests that the compound may interact with its targets through similar reactions.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide generally involves multiple steps. This might include the formation of the isoquinoline core, followed by the introduction of the sulfonyl group, and finally, the addition of the cyclopropane carboxamide moiety. Specific reagents and conditions like protection-deprotection strategies, use of strong bases or acids, and precise temperature control are crucial.
Industrial production methods: : For large-scale production, optimizing these synthetic routes to be cost-effective and environmentally friendly is essential. This might involve streamlining the steps, using more readily available reagents, and ensuring that the reaction conditions are reproducible and scalable.
Chemical Reactions Analysis
Types of reactions it undergoes: : N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions. The isoquinoline core may participate in electrophilic aromatic substitution, the sulfonyl group can engage in nucleophilic substitutions, and the cyclopropane ring might open under certain conditions.
Common reagents and conditions: : Reagents like Grignard reagents, organolithium compounds, and strong acids or bases are commonly used. Conditions such as anhydrous environments, controlled temperatures, and inert atmospheres might be required.
Major products formed: : Depending on the specific reaction, major products might include derivatives with modified sulfonyl groups, altered cyclopropane rings, or further functionalized isoquinoline cores.
Scientific Research Applications
Chemistry: : As a compound with multiple functional groups, it serves as a versatile intermediate in organic synthesis, potentially leading to new materials or active compounds.
Biology and Medicine: : Its structural complexity suggests it could interact with various biological targets, making it a candidate for drug discovery and development, particularly in exploring new therapeutic pathways.
Industry: : This compound could be used in developing advanced materials, including polymers or surfactants, due to its unique properties.
Mechanism of Action: : The exact mechanism of action for any biological effects of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide would depend on its interaction with specific molecular targets. It might inhibit or activate enzymes, interact with receptors, or alter cellular pathways, potentially involving sulfonyl or cyclopropane-related mechanisms.
Comparison with Similar Compounds
Comparison: : Compared to other isoquinoline derivatives, its sulfonyl and cyclopropane moieties confer unique reactivity and potential bioactivity. It differs from simpler sulfonamides or cyclopropanecarboxamides in its added functional complexity.
Similar compounds: : Similar compounds might include other sulfonyl-substituted isoquinolines, cyclopropane-containing carboxamides, and multifunctional organic molecules used in advanced research or industrial applications.
This detailed exploration should provide a solid foundation for understanding N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide. Want to dive deeper into any particular section?
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-15-9-13-5-7-19(11-14(13)10-16(15)24-2)25(21,22)8-6-18-17(20)12-3-4-12/h9-10,12H,3-8,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHKWBSHVDBLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













